Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 . It has a molecular weight of 298.77 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals . The piperazine ring is present in a chair conformation . Of the two nitrogen atoms in the piperazine ring, one is sp3 hybridized while the other is sp2 hybridized .
Physical And Chemical Properties Analysis
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate has a molecular weight of 298.77 g/mol . It has a topological polar surface area of 58.6 Ų and contains 5 hydrogen bond acceptors . The compound is solid in physical form .
Scientific Research Applications
General Use
“Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 313654-83-0 and a molecular weight of 298.77 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used as an intermediate in the synthesis of several novel organic compounds .
Specific Application: Synthesis of Novel Organic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .
Synthesis of Novel Organic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .
- Results or Outcomes: Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Synthesis of Novel Organic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .
- Results or Outcomes: Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSJSWDSHUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457052 | |
Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
CAS RN |
313654-83-0 | |
Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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